molecular formula C4H6ClF2N3 B13594789 1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride

1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride

Cat. No.: B13594789
M. Wt: 169.56 g/mol
InChI Key: TVFFBNCNFOOPQM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. The presence of the difluoromethyl group imparts distinct characteristics, making it valuable in pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as chlorodifluoromethane (Freon 22) or fluoroform. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, allowing it to interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1H-imidazol-2-aminehydrochloride
  • 1-(Difluoromethyl)-1H-pyrazole
  • 1-(Difluoromethyl)-1H-triazole

Uniqueness: 1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of lipophilicity and hydrogen bonding ability, making it suitable for various applications .

Properties

Molecular Formula

C4H6ClF2N3

Molecular Weight

169.56 g/mol

IUPAC Name

1-(difluoromethyl)imidazol-2-amine;hydrochloride

InChI

InChI=1S/C4H5F2N3.ClH/c5-3(6)9-2-1-8-4(9)7;/h1-3H,(H2,7,8);1H

InChI Key

TVFFBNCNFOOPQM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)C(F)F.Cl

Origin of Product

United States

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